Glucocorticoid Receptor Antagonism Potency and Selectivity vs. Acetylated Derivative and NF-κB Pathway
Sesquicillin A inhibits glucocorticoid-induced SEAP reporter gene expression in COS-7 cells with an IC50 range of 0.1–0.5 μg/mL. In contrast, its acetylated derivative (1b) exhibits a 10- to 20-fold reduction in potency (IC50 5–10 μg/mL), establishing the critical role of the free C-3' hydroxyl group [1]. Furthermore, Sesquicillin A displays functional selectivity: inhibition of NF-κB-mediated SEAP expression is approximately 10-fold weaker (IC50 2.5 μg/mL) [1].
| Evidence Dimension | Inhibition of glucocorticoid-induced reporter gene expression |
|---|---|
| Target Compound Data | IC50 0.1–0.5 μg/mL (Sesquicillin A) |
| Comparator Or Baseline | Acetylsesquicillin (1b) IC50 5–10 μg/mL; NF-κB pathway IC50 2.5 μg/mL |
| Quantified Difference | Sesquicillin A is 10–20× more potent than its acetylated derivative and ~10× selective for GR over NF-κB |
| Conditions | COS-7 cells cotransfected with GRE-SEAP reporter and human GRα expression vector; induction with 100 nM dexamethasone |
Why This Matters
This head-to-head comparison demonstrates that subtle structural modifications (acetylation) dramatically reduce GR antagonism, underscoring the necessity of sourcing authentic Sesquicillin A for glucocorticoid signaling studies.
- [1] Engel B, Erkel G, Anke T, Sterner O. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction. J Antibiot (Tokyo). 1998;51(5):518-521. doi:10.7164/antibiotics.51.518. View Source
